4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Description
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-10(4-6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZOXUGENAQGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Activated Isoxazole Intermediates
A common method involves alkylation of 4-hydroxybenzoic acid with 3,5-dimethylisoxazol-4-ylmethyl chloride. The chloride intermediate is generated by treating 3,5-dimethylisoxazol-4-ylmethanol with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. Subsequent coupling with 4-hydroxybenzoic acid proceeds in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Key Data:
This method is limited by the sensitivity of the isoxazole ring to prolonged heating, necessitating strict temperature control.
Mitsunobu Coupling for Ether Formation
The Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3,5-dimethylisoxazol-4-ylmethanol with methyl 4-hydroxybenzoate. The reaction is conducted in tetrahydrofuran (THF) at room temperature for 6 hours, followed by ester hydrolysis with lithium hydroxide (LiOH) in methanol/water.
Advantages:
-
Higher regioselectivity compared to nucleophilic substitution.
Limitations:
-
Requires protection/deprotection of the carboxylic acid group.
Optimization of Reaction Conditions
Solvent Effects on Alkylation Efficiency
Polar aprotic solvents like DMF and acetonitrile enhance reaction rates by stabilizing the transition state. Comparative studies show DMF improves yields by 15–20% over acetonitrile due to better solubility of potassium carbonate. Non-polar solvents (e.g., toluene) result in incomplete conversion (<30%).
Catalytic Additives
The addition of catalytic tetrabutylammonium iodide (TBAI, 5 mol%) in nucleophilic substitutions increases yields to 78–82% by facilitating phase transfer. Conversely, Mitsunobu reactions benefit from molecular sieves (4Å) to absorb water, pushing equilibria toward product formation.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) reveals ≥98% purity for optimized methods.
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Synthesis
A 100-g batch using nucleophilic substitution achieved 68% yield in a stirred-tank reactor with reflux conditions (DMF, 80°C, 10 h). Key challenges included:
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing protein 4 (BRD4), which plays a role in gene transcription regulation . The compound binds to the bromodomains of BRD4, preventing the interaction with acetylated histones and thereby modulating gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Key Observations:
- Positional Isomerism : The 4-substituted target compound exhibits superior synthetic efficiency (87% yield) compared to its 2-substituted isomer, which may suffer from steric hindrance during derivatization .
- Functional Group Modifications : The addition of a methoxy group (as in CAS 1119452-78-6) increases hydrophobicity but may reduce aqueous solubility, limiting bioavailability .
- Metabolic Stability : The isoxazole ring in the target compound enhances resistance to oxidative metabolism compared to AP-09-003B, which lacks this moiety .
Physicochemical and Pharmacokinetic Properties
Key Observations:
Biological Activity
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (commonly referred to as compound 1) is an organic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol. It features a benzoic acid moiety linked to a 3,5-dimethylisoxazole ring through a methoxy group. This unique structural arrangement contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. Notably, it has been identified as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene transcription. The inhibition of BRD4 is particularly relevant in cancer therapy, as it is implicated in the proliferation and survival of cancer cells .
Biological Activities
-
Antimicrobial Properties :
- Preliminary studies suggest that compound 1 demonstrates promising antimicrobial activity against various pathogens. Its efficacy has been attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic processes.
- Anticancer Effects :
- Inhibition of BRD4 :
Research Findings and Case Studies
A selection of recent studies highlights the biological activity of this compound:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acid | C13H13NO4 | Similar structure but different methoxy position |
| 2-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acid | C13H13NO4 | Methoxy group at the second position on benzene |
| 4-(2-Methylisoxazol-4-yl)methoxybenzoic acid | C13H13NO4 | Different isomer of isoxazole |
The distinct substitution pattern on both the isoxazole and benzoic acid moieties enhances its biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
